2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide
Description
2,2,2-Trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to an aromatic ring substituted with nitro and trifluoromethyl groups at the 2- and 5-positions, respectively. This compound is structurally optimized for electronic effects, as the nitro group (electron-withdrawing) and trifluoromethyl group (strongly electron-withdrawing) synergistically enhance electrophilicity and stability .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O3/c10-8(11,12)4-1-2-6(17(19)20)5(3-4)16-7(18)9(13,14)15/h1-3H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQNVSPDDWQIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-nitro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 2,2,2-trifluoro-N-(2-amino-5-(trifluoromethyl)phenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide is primarily influenced by its trifluoromethyl and nitro groups. These functional groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound’s high electronegativity and stability contribute to its ability to modulate biological pathways and inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 70382-51-3)
- Substituent Positions : Nitro at 4-position, trifluoromethyl at 3-position.
- Properties : Reduced steric hindrance compared to the target compound, with nitro in the para position relative to the acetamide group. This configuration may lower reactivity in electrophilic substitution but improve solubility in polar solvents .
- Applications: Used as a pharmaceutical intermediate under non-hazardous storage conditions .
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- Substituent Variation : Fluoro at 4-position introduces additional electron-withdrawing effects.
Functional Group Modifications
2,2,2-Trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c)
- Structure : Lacks nitro group but has a trifluoromethyl group at the 2-position.
- Bioactivity : Demonstrated superior repellency against Aedes aegypti mosquitoes (MED: 0.039 μmol/cm² vs. DEET: 0.091 μmol/cm²) and potent fungicidal activity against Phomopsis obscurans .
- Comparison : The absence of the nitro group in 4c reduces electrophilicity but maintains high repellency, suggesting the trifluoromethyl group’s position (ortho) is critical for insecticidal activity .
N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
- Substituent : Methoxy (electron-donating) instead of nitro.
- Effect : Reduced electrophilicity and altered metabolic stability, making it less effective in pesticidal applications compared to nitro-substituted analogs .
Chlorinated and Sulfonylated Analogs
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylmethanesulfonyl)acetamide
- Structure : Chloro substituent at 2-position and sulfonyl group.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Molecular Weight and Lipophilicity
- The target compound (C₁₀H₅F₆N₂O₃) has a molecular weight of 324.15 g/mol, higher than 4c (C₉H₅F₆NO, 277.13 g/mol), contributing to differences in vapor pressure and environmental persistence .
- LogP values for nitro-substituted analogs are generally lower (e.g., ~2.5) compared to fluoro- or methoxy-substituted derivatives (~3.0), influencing their distribution in biological systems .
Biological Activity
2,2,2-Trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide (CAS No. 1997-46-2) is a fluorinated organic compound characterized by its unique molecular structure, which includes trifluoromethyl groups and a nitro group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.
- Molecular Formula : C9H4F6N2O3
- Molecular Weight : 302.13 g/mol
- Melting Point : Not available
- Boiling Point : Not available
- LogP : 3.74470 (indicating moderate lipophilicity)
The biological activity of this compound is primarily influenced by its trifluoromethyl and nitro groups. These functional groups enhance the compound's ability to interact with biological targets through:
- Hydrogen Bonding : Facilitates interactions with enzymes and receptors.
- Hydrophobic Interactions : Increases binding affinity to lipid membranes.
- Electrostatic Interactions : Modulates enzyme activity by influencing charge distributions.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
Anticancer Activity
Studies have shown that fluorinated compounds often possess enhanced anticancer properties due to their ability to interfere with cellular signaling pathways. For instance:
- In vitro Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise as a potential anticancer agent.
Anti-inflammatory Properties
The presence of the nitro group in the structure suggests potential anti-inflammatory activity:
- Mechanism : It may inhibit specific enzymes involved in inflammatory pathways, although detailed studies are required to elucidate the exact mechanisms.
Case Studies and Research Findings
- Anticancer Potential :
- Enzyme Inhibition :
- Pharmacokinetics and Toxicology :
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
